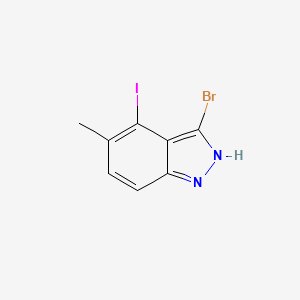

3-Bromo-4-iodo-5-methyl-1H-indazole

Description

Properties

Molecular Formula |

C8H6BrIN2 |

|---|---|

Molecular Weight |

336.95 g/mol |

IUPAC Name |

3-bromo-4-iodo-5-methyl-2H-indazole |

InChI |

InChI=1S/C8H6BrIN2/c1-4-2-3-5-6(7(4)10)8(9)12-11-5/h2-3H,1H3,(H,11,12) |

InChI Key |

UJHVDICEYKEYIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(NN=C2C=C1)Br)I |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Bromo-4-iodo-5-methyl-1H-indazole

General Synthetic Strategy

The preparation of This compound typically involves the following key steps:

- Synthesis of a suitably substituted acetophenone precursor bearing halogens (bromo and iodo) and methyl groups.

- Conversion of the acetophenone derivative into the corresponding 2-aminoacetophenone intermediate.

- Diazotization of the amino group to form a diazonium salt.

- Intramolecular cyclization/reduction to form the indazole ring.

- Final halogenation or halogen exchange steps to install the desired bromo and iodo substituents at positions 3 and 4, respectively.

Detailed Preparation via Diazotization and Reduction (Based on CN102898374A Patent)

A robust method for preparing 3-methyl-5-halogen-1H-indazoles, which can be adapted for the synthesis of this compound, involves the following steps:

Step 1: Synthesis of 2-nitro-5-bromo-4-iodoacetophenone

- Starting from 5-bromo-4-iodoacetophenone , nitration is performed using a sulfuric acid/nitric acid mixed acid system at low temperature (around -20°C).

- The reaction is stirred overnight to afford 2-nitro-5-bromo-4-iodoacetophenone with high yield (~85-87%).

- The product is isolated by filtration after quenching with ice water.

Step 2: Reduction to 2-amino-5-bromo-4-iodoacetophenone

- The nitro compound is reduced to the amino derivative using iron powder and ammonium chloride in a mixed solvent system of water and methanol (1:1).

- The reaction is conducted at approximately 60°C overnight.

- After filtration and extraction, the 2-amino-5-bromo-4-iodoacetophenone is obtained with yields around 80-85%.

Step 3: Diazotization and Cyclization to this compound

- The aminoacetophenone is diazotized in acidic solution to form the corresponding diazonium salt.

- A stannous chloride-hydrochloric acid solution is slowly added to reduce the diazonium salt, facilitating intramolecular cyclization to the indazole ring.

- The reaction mixture is then neutralized to pH 8-9 to precipitate the indazole product.

- The This compound is isolated by filtration and purified without extensive chromatographic steps.

Reaction Scheme Summary:

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Nitration | H2SO4/HNO3 (1:7), -20°C, overnight | 2-nitro-5-bromo-4-iodoacetophenone | 85-87 |

| 2 | Reduction | Fe powder, NH4Cl, H2O/MeOH (1:1), 60°C | 2-amino-5-bromo-4-iodoacetophenone | 80-85 |

| 3 | Diazotization & Cyclization | Acidic diazotization, SnCl2·2H2O/HCl | This compound | Isolated by precipitation |

This method avoids refluxing hydrazine hydrate and column chromatography, offering a safer and more efficient route.

Analytical and Characterization Data

The preparation methods are typically supported by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR and ^13C NMR confirm the substitution pattern and ring formation.

- Mass Spectrometry (MS) : Confirms molecular weight consistent with this compound.

- Melting Point Determination : Provides purity indication.

- Elemental Analysis : Validates compound composition.

- X-ray Crystallography : Occasionally used for structural confirmation in related indazole derivatives.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | 5-Bromo-4-iodoacetophenone | Nitration (H2SO4/HNO3), Reduction (Fe/NH4Cl), Diazotization (acid, SnCl2) | High yield, mild conditions, no hydrazine reflux | Requires multi-step synthesis |

| 2 | Preformed 1H-indazole derivatives | Electrophilic halogenation or Pd-catalyzed halogenation | Potential regioselectivity | May require complex catalysts |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-iodo-5-methyl-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium tert-butoxide, or organolithium compounds are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

3-Bromo-4-iodo-5-methyl-1H-indazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-iodo-5-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity. The indazole ring structure allows for π-π stacking interactions and hydrogen bonding, which contribute to its biological activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Key Observations :

- Methyl Group : The methyl group at position 5 may improve lipophilicity and metabolic stability compared to polar substituents (e.g., methoxy or carboxylate groups) .

Spectroscopic and Physicochemical Properties

While direct data for 3-Bromo-4-iodo-5-methyl-1H-indazole are unavailable, analogs provide benchmarks:

- $^1$H-NMR : Aromatic protons in bromo/iodo-indazoles typically resonate at δ 7.3–8.0 ppm, with deshielding effects from halogens .

- IR Spectroscopy : C-Br and C-I stretches appear near 550–600 cm$^{-1}$, while C=N (indazole ring) absorbs near 1590–1610 cm$^{-1}$ .

- Melting Points : Halogenated indazoles often exhibit high melting points (>200°C) due to strong intermolecular halogen bonding .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-4-iodo-5-methyl-1H-indazole?

- Methodological Answer : The synthesis typically involves halogenation of methyl-substituted indazole precursors. Key steps include:

- Halogenation : Sequential bromination and iodination using reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) in solvents such as DMF or THF .

- Base Selection : Sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) is used to deprotonate the indazole core, facilitating halogen incorporation .

- Temperature Control : Reactions are conducted under inert atmospheres (N₂/Ar) at 50–80°C to optimize yield and minimize side reactions .

- Example Protocol :

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| Bromination | NBS, DMF, 60°C | 12 h | 65% |

| Iodination | ICl, THF, RT | 6 h | 78% |

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substituent positions and integration ratios. F NMR (if applicable) for fluorinated analogs .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., Br/I doublets) .

- X-ray Crystallography : Use SHELXL for structure refinement. Mercury CSD 2.0 aids in visualizing intermolecular interactions and packing patterns .

Q. What are common reactions involving this compound in medicinal chemistry?

- Methodological Answer :

- Suzuki Coupling : Replace bromine/iodine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .

- Nucleophilic Substitution : Introduce amines or thiols at halogen sites under basic conditions (e.g., K₂CO₃ in DMSO) .

- Cyclization : Form fused heterocycles via intramolecular Heck or Ullmann reactions .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., thermal motion, disorder) be resolved during refinement of this compound?

- Methodological Answer :

- SHELXL Features : Use "ISOR" and "DELU" restraints to model anisotropic displacement parameters and reduce overfitting .

- Mercury CSD Tools : Analyze void spaces and hydrogen-bonding networks to validate packing models .

- Twinned Data : Apply twin-law matrices (e.g., BASF parameter) in SHELXL for pseudo-merohedral twinning .

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives in kinase inhibition?

- Methodological Answer :

- Scaffold Modification : Replace halogens with electron-withdrawing/donating groups to modulate binding affinity.

- Enzyme Assays : Test derivatives against kinase panels (e.g., EGFR, JAK2) using fluorescence polarization or ADP-Glo™ assays .

- Computational Docking : Use AutoDock Vina with PDB structures (e.g., 4HVP) to predict binding modes and guide synthesis .

Q. What strategies mitigate low yields in multi-step syntheses of this compound analogs?

- Methodological Answer :

- Reaction Optimization : Screen solvents (e.g., switching from THF to DCE) and catalysts (e.g., CuI for Ullmann reactions) .

- Protection/Deprotection : Use THP or Boc groups to shield reactive sites during halogenation .

- AI-Driven Retrosynthesis : Leverage tools like Pistachio or Reaxys to predict efficient pathways and avoid competing reactions .

Data Contradiction Analysis

Q. How should conflicting reactivity data (e.g., bromine vs. iodine substitution rates) be interpreted?

- Methodological Answer :

- Kinetic Studies : Perform time-resolved NMR or HPLC to track intermediate formation.

- Computational Chemistry : Calculate activation energies (DFT) for halogenation steps to identify rate-limiting factors .

- Cross-Validation : Compare results across analogs (e.g., 5-Bromo-6-fluoro-3-methyl-1H-indazole) to isolate steric/electronic effects .

Tables for Key Data

Q. Table 1: Common Halogenation Reagents for Indazole Derivatives

| Halogen | Reagent | Solvent | Yield Range |

|---|---|---|---|

| Br | NBS | DMF | 60–75% |

| I | ICl | THF | 70–85% |

| F | Selectfluor | MeCN | 50–65% |

Q. Table 2: SHELXL Refinement Parameters for Disordered Structures

| Parameter | Value | Purpose |

|---|---|---|

| ISOR | 0.01 | Restrain anisotropic displacement |

| DELU | 0.02 | Smooth thermal motion |

| TWIN | 0.33 | Handle twinning |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.